6-Chloro-3-methylpicolinaldehyde

Vue d'ensemble

Description

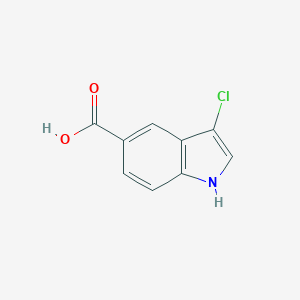

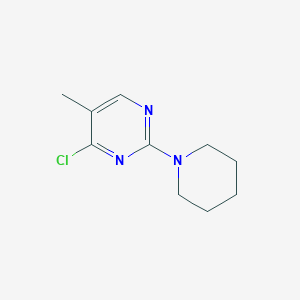

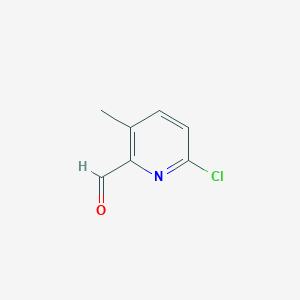

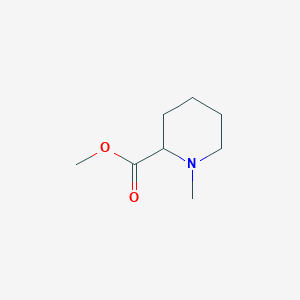

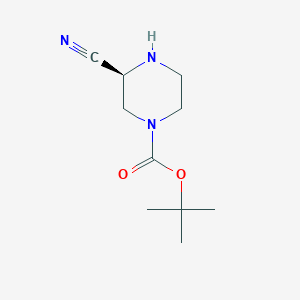

6-Chloro-3-methylpicolinaldehyde is a chemical compound with the empirical formula C7H6ClNO . It is a solid substance and is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 6-Chloro-3-methylpicolinaldehyde can be represented by the SMILES stringCc1ccc(Cl)nc1C=O . This indicates that the molecule consists of a pyridine ring with a chlorine atom and a methyl group attached to it, and an aldehyde group attached to the ring . Physical And Chemical Properties Analysis

6-Chloro-3-methylpicolinaldehyde is a solid substance . Its molecular weight is 155.58 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Synthesis of Novel Compounds

Researchers have demonstrated the utility of 6-Chloro-3-methylpicolinaldehyde and its analogs in synthesizing a wide range of complex organic compounds. For instance, Meier et al. (2013) reported a five-step procedure for synthesizing Pyrido[3,4-c][1,9]phenanthroline, showcasing a novel N-containing ring skeleton derived from 4-methylpyridine-3-carbonitrile through condensation, which was converted via 6-oxo- and 6-chloro derivatives (Meier, Sömmer, Girreser, & Clement, 2013). Similarly, Jiang et al. (2015) highlighted the efficient synthesis of pyrrolo[2,3-d]pyrimidines via a Cu(I)/6-methylpicolinic acid catalyzed coupling reaction, indicating the versatility of related compounds in facilitating complex synthesis processes (Jiang, Sun, Jiang, & Ma, 2015).

Photochemical Studies

The photochemistry of 6-chloro and 6-bromopicolinic acids in water was thoroughly investigated by Rollet et al. (2006), providing insights into heterolytic versus homolytic photodehalogenation processes. This study contributes to our understanding of the photophysical behavior of chloro- and bromo- substituted picolinic acids under various conditions (Rollet, Richard, & Pilichowski, 2006).

Catalytic Applications and Chemical Reactions

The role of 6-Chloro-3-methylpicolinaldehyde derivatives in catalyzing chemical reactions has also been documented. For example, the synthesis and optical properties of aluminum and zinc quinolates, facilitated by styryl substituent in 2-position, were explored, indicating significant potential for applications in photovoltaic cells and other electronic devices (Barberis & Mikroyannidis, 2006).

Safety and Hazards

6-Chloro-3-methylpicolinaldehyde is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information pictogram GHS07 indicates that it can cause certain health hazards . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

Propriétés

IUPAC Name |

6-chloro-3-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-3-7(8)9-6(5)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTISOPNIFMIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598360 | |

| Record name | 6-Chloro-3-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-methylpicolinaldehyde | |

CAS RN |

1211537-07-3 | |

| Record name | 6-Chloro-3-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)